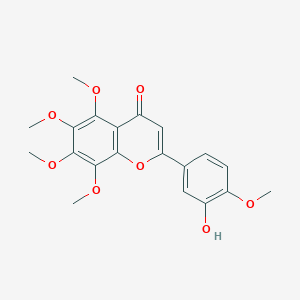

3'-Demethylnobiletin

Description

2-(3-Hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one has been reported in Citrus reticulata, Citrus deliciosa, and other organisms with data available.

structure in first source

See also: Tangerine peel (part of).

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYZBJXMSDKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150057 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112448-39-2 | |

| Record name | 3′-Hydroxy-4′,5,6,7,8-pentamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112448-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Demethylnobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112448392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DEMETHYLNOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96E9T839AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 140 °C | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3'-Demethylnobiletin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Demethylnobiletin (3'-DMN) is a significant polymethoxyflavone (PMF) and a primary metabolite of nobiletin, a compound abundant in citrus peels. This technical guide provides a comprehensive overview of the natural sources of 3'-DMN, detailed methodologies for its isolation and purification, and an in-depth look at the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found as a metabolite of nobiletin, a major PMF present in the peels of various citrus fruits.[1][2] While nobiletin itself is abundant in species such as tangerines (Citrus tangerina), sweet oranges (Citrus sinensis), and mandarin oranges (Citrus reticulata), 3'-DMN is typically present in lower concentrations as a result of biotransformation.[3][4] The concentration of nobiletin and its metabolites can vary significantly depending on the citrus cultivar, maturity, and geographical origin.[5]

Table 1: Quantitative Data of Nobiletin and its Metabolites in Citrus Species

| Citrus Species | Cultivar/Variety | Plant Part | Compound | Concentration | Reference |

| Citrus spp. | Ortanique | Peel | Total PMFs | 34,393 ± 272 ppm | [5] |

| Citrus tangerina | Tangerine | Peel | Total PMFs | 28,389 ± 343 ppm | [5] |

| Citrus sinensis | Sweet Orange (Mexican) | Peel | Total PMFs | 21,627 ± 494 ppm | [5] |

| Citrus spp. | Mouse Tissue (after nobiletin administration) | Colon | This compound | 3.28 nmol/g | [3] |

| Citrus spp. | Mouse Tissue (after nobiletin administration) | Colon | 4'-Demethylnobiletin | 24.13 nmol/g | [3] |

| Citrus spp. | Mouse Tissue (after nobiletin administration) | Colon | 3',4'-Didemethylnobiletin | 12.03 nmol/g | [3] |

| Citrus sinensis | - | Peel | Nobiletin | 0.31 ± 0.01 mg/g | [4] |

| Citrus sinensis | - | Peel | Tangeretin | 0.16 ± 0.22 mg/g | [4] |

Isolation and Purification of this compound

The isolation of 3'-DMN from natural sources typically involves a multi-step process that begins with the extraction of total PMFs from citrus peels, followed by chromatographic separation and purification.

General Experimental Protocol for Extraction and Purification of Polymethoxyflavones

This protocol outlines a general procedure for the extraction and purification of PMFs, including 3'-DMN, from citrus peels.

2.1.1. Materials and Equipment

-

Dried and powdered citrus peels

-

Organic solvents: Methanol, ethanol, hexane, ethyl acetate

-

Silica gel (for column chromatography)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus

2.1.2. Extraction Procedure

-

Solvent Extraction:

-

Macerate the dried and powdered citrus peels with an appropriate organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.[6][7] The ratio of plant material to solvent is typically 1:10 (w/v).

-

Alternatively, perform Soxhlet extraction for a more efficient extraction process.[8]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[9]

-

-

Solvent Partitioning (Optional):

-

To remove non-polar impurities, the crude extract can be partitioned between hexane and an aqueous methanol solution. The PMFs will preferentially partition into the methanolic layer.

-

2.1.3. Purification Procedure

-

Silica Gel Column Chromatography:

-

The crude extract is subjected to silica gel column chromatography.[8]

-

The column is typically eluted with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing PMFs.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with PMFs are further purified by preparative HPLC on a C18 reversed-phase column.[7]

-

A typical mobile phase consists of a gradient of water and acetonitrile or methanol.

-

The elution of 3'-DMN and other PMFs is monitored by a UV detector.

-

The purified fractions of 3'-DMN are collected, and the solvent is evaporated to yield the pure compound.

-

Workflow for PMF Isolation

Signaling Pathways Modulated by this compound

3'-DMN, along with its parent compound nobiletin and other metabolites, exhibits a range of biological activities, including anti-inflammatory and anticancer effects, by modulating key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

3'-DMN and other nobiletin metabolites have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades.[10] One of the key mechanisms involves the suppression of the NF-κB and AP-1 pathways.

In this pathway, lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling molecules like IKK and JNK. This results in the activation of transcription factors NF-κB and AP-1, which promote the expression of pro-inflammatory genes. 3'-DMN has been shown to inhibit the activation of IKK and JNK, thereby suppressing the inflammatory response.[1][10]

Anticancer Signaling Pathway

Nobiletin and its metabolites, including 3'-DMN, have demonstrated anticancer properties by influencing multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[2][11] The PI3K/Akt and ERK/STAT3 pathways are key targets.

Growth factor signaling through receptor tyrosine kinases activates the PI3K/Akt and ERK/STAT3 pathways, promoting cancer cell proliferation and survival while inhibiting apoptosis. 3'-DMN can inhibit these pathways at multiple points, including the inhibition of PI3K, Akt, ERK, and STAT3 phosphorylation, leading to cell cycle arrest and induction of apoptosis in cancer cells.[12]

Conclusion

This compound, a key metabolite of nobiletin found in citrus peels, holds significant promise as a bioactive compound with potential therapeutic applications. This guide has provided an overview of its natural occurrence, detailed protocols for its isolation, and an examination of its mechanisms of action through the modulation of critical cellular signaling pathways. Further research into the quantitative analysis of 3'-DMN in various citrus species and the development of optimized, scalable purification methods will be crucial for advancing its potential in drug discovery and development. The elucidation of its biological activities provides a strong foundation for future preclinical and clinical investigations.

References

- 1. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isnff-jfb.com [isnff-jfb.com]

- 3. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current procedures for extraction and purification of citrus flavonoides [scielo.org.co]

- 8. researchgate.net [researchgate.net]

- 9. CN102875509B - Method for extracting high-purity nobiletin from citrus peels - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]

An In-Depth Technical Guide to 3'-Demethylnobiletin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Demethylnobiletin, a polymethoxyflavonoid derived from citrus peels, is a metabolite of the well-studied compound nobiletin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The document details its role in cancer cell inhibition through the modulation of the Src/FAK/STAT3 signaling pathway and its function in the activation of brown adipocytes, highlighting its potential as a therapeutic agent. This guide includes structured data tables for easy reference, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.

Chemical Structure and Identification

This compound, also known as 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone, is a flavonoid characterized by a flavone backbone with multiple methoxy groups and a hydroxyl group at the 3' position of the B-ring.

| Identifier | Value |

| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one |

| Synonyms | 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone, 3'-DMN |

| CAS Number | 112448-39-2[1] |

| Chemical Formula | C20H20O8[2] |

| Molecular Weight | 388.37 g/mol [2] |

| SMILES | COc1cc(c(O)cc1)C2=C(C(=O)c3c(c(c(c(o2)c3OC)OC)OC)OC)O |

| InChI | InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Melting Point | 145 - 146 °C | PubChem |

| Boiling Point | Not available | - |

| Water Solubility | 0.031 g/L (predicted) | FooDB |

| logP | 2.89 (predicted) | FooDB |

| Solubility in DMSO | 100 mg/mL (257.49 mM) with ultrasonic | MedchemExpress[3] |

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in two key therapeutic areas: oncology and metabolic diseases.

Anticancer Activity: Inhibition of Src/FAK/STAT3 Signaling

Nobiletin and its derivatives, including this compound, have been shown to exhibit anticancer and anti-tumor angiogenesis properties by modulating the Src/FAK/STAT3 signaling pathway.[2][4] This pathway is critical in cell proliferation, survival, and migration.

Metabolic Regulation: Activation of Brown Adipocytes

This compound has been identified as a metabolite of nobiletin that can activate brown adipocytes. This is significant for metabolic research as brown adipose tissue (BAT) is involved in thermogenesis and energy expenditure.

A study on HB2 brown adipocyte cell lines demonstrated that this compound, a CYP-enzyme metabolite of nobiletin, increases the mRNA expression of uncoupling protein 1 (UCP1).[3] UCP1 is a key protein in brown fat thermogenesis. Both nobiletin and this compound were also found to significantly promote the mitochondrial membrane potential in these cells when stimulated with a β-adrenergic agonist.[3]

Experimental Protocols

Western Blot Analysis for Src/FAK/STAT3 Signaling

This protocol is adapted from studies on nobiletin's effect on the Src/FAK/STAT3 pathway and can be applied to this compound.

Objective: To determine the effect of this compound on the phosphorylation status of Src, FAK, and STAT3 in cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, T47D)

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-Src, Src, p-FAK, FAK, p-STAT3, STAT3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Adipocyte Differentiation and UCP1 Expression Analysis

This protocol outlines the general steps for differentiating preadipocytes and analyzing the effect of this compound on UCP1 expression.

Objective: To assess the ability of this compound to induce UCP1 expression in brown adipocytes.

Materials:

-

HB2 brown preadipocyte cell line

-

Preadipocyte growth medium

-

Adipocyte differentiation medium (containing IBMX, dexamethasone, and insulin)

-

This compound stock solution (in DMSO)

-

β-adrenergic agonist (e.g., norepinephrine)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for UCP1 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Preadipocyte Culture and Differentiation:

-

Culture HB2 preadipocytes in growth medium until confluent.

-

Induce differentiation by switching to differentiation medium for 2-3 days.

-

Maintain the differentiated adipocytes in a maintenance medium.

-

-

Treatment: Treat the mature brown adipocytes with this compound at various concentrations for a specified duration (e.g., 24 hours), followed by stimulation with a β-adrenergic agonist for a shorter period (e.g., 4-6 hours).

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR using primers for UCP1 and a housekeeping gene.

-

Analyze the relative expression of UCP1 mRNA using the ΔΔCt method.

-

Quantitative Data Summary

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its ability to inhibit a key oncogenic signaling pathway and to activate thermogenesis in brown adipocytes positions it as a strong candidate for further investigation in the fields of oncology and metabolic diseases. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this citrus-derived flavonoid. Further studies are warranted to establish detailed quantitative efficacy and to elucidate the full spectrum of its mechanisms of action.

References

- 1. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]

- 2. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]

- 3. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3'-Demethylnobiletin: A Technical Overview of a Promising Citrus Flavonoid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Demethylnobiletin is a significant metabolite of Nobiletin, a polymethoxyflavonoid predominantly found in citrus peels. Emerging research has highlighted its potential therapeutic applications, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biological activities, and underlying molecular mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Physicochemical Properties

This compound, a derivative of Nobiletin, possesses distinct chemical characteristics crucial for its biological activity and pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 112448-39-2 | N/A |

| Molecular Weight | 388.37 g/mol | N/A |

| Molecular Formula | C₂₀H₂₀O₈ | N/A |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological effects, primarily stemming from its influence on key cellular signaling pathways. As a major metabolite of Nobiletin, its activities are often discussed in the context of its parent compound. Nobiletin and its derivatives are known to exhibit anticancer properties by targeting multiple pathways involved in cancer progression, including cell cycle arrest, inhibition of proliferation, induction of apoptosis, and reduction of inflammation and angiogenesis.

Thermogenic Effects

Recent studies have elucidated the role of this compound in regulating energy expenditure through the activation of brown adipose tissue (BAT). In β-adrenergic-stimulated brown adipocytes, this compound has been shown to enhance the expression of Uncoupling Protein 1 (UCP1) mRNA.[1][2] UCP1 is a key protein in thermogenesis, uncoupling mitochondrial respiration from ATP synthesis to generate heat.[2] Furthermore, both Nobiletin and this compound significantly promote mitochondrial membrane potential in activated brown adipocytes, indicating an enhancement of mitochondrial activity and heat production.[1][2]

Anti-inflammatory and Anticancer Potential

While much of the research has focused on Nobiletin and other demethylated metabolites like 4'-demethylnobiletin, the implication is that this compound shares similar mechanisms of action. These flavonoids are known to modulate key inflammatory and cancer-related signaling pathways, including PI3K/Akt and NF-κB.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Nobiletin and its metabolites are suggested to exert their anti-cancer effects by inhibiting this pathway.[3][4]

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in the inflammatory response and is constitutively active in many cancer cells, promoting their survival and proliferation. Nobiletin has been shown to suppress the activation of NF-κB.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[6][7]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies of this compound, based on methodologies reported in the literature for Nobiletin and its metabolites.

In Vitro Cell Culture and Treatment

This protocol describes the general steps for treating a cell line with this compound to assess its biological effects.

Materials:

-

HB2 brown adipocyte cell line (or other relevant cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

β-adrenergic agonist (e.g., norepinephrine)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

Procedure:

-

Cell Culture: Culture the chosen cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂. Passage the cells upon reaching 80-90% confluency.

-

Seeding: Seed the cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

For thermogenesis studies, pre-treat the cells with 10 µM of this compound for 24 hours.

-

Following pre-treatment, stimulate the cells with a β-adrenergic agonist (e.g., 1 µM norepinephrine) for the desired time (e.g., 4 hours).

-

-

Analysis: After incubation, the cells can be harvested for various downstream analyses such as qRT-PCR for gene expression analysis or stained for microscopy-based assays.

Western Blotting for Protein Analysis

This protocol outlines the key steps for analyzing protein expression and phosphorylation status following treatment with this compound.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins based on molecular weight by running the samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Animal Studies

This generalized protocol provides a framework for investigating the effects of this compound in a mouse model.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

High-fat diet (for obesity models)

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

-

Model Induction: For obesity studies, feed the mice a high-fat diet for a specified period to induce the desired phenotype.

-

Treatment Administration: Administer this compound orally via gavage at a predetermined dose and frequency. A control group should receive the vehicle alone.

-

Monitoring: Monitor the animals regularly for changes in body weight, food intake, and other relevant physiological parameters.

-

Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brown adipose tissue, liver, blood) for further analysis.

Future Directions

This compound represents a promising area for further investigation in drug discovery and development. Future research should focus on:

-

Elucidating the specific molecular targets of this compound.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies.

-

Evaluating its efficacy and safety in various preclinical disease models.

-

Exploring synergistic effects with other therapeutic agents.

The information presented in this technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]

- 3. 3',4'-didemethylnobiletin induces phase II detoxification gene expression and modulates PI3K/Akt signaling in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting the PI3K/AKT/NF-κB signal pathway with nobiletin for attenuating the development of osteoarthritis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Signaling Pathway Modulation of 3'-Demethylnobiletin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Demethylnobiletin (3'-DMN), a primary metabolite of the citrus flavonoid nobiletin, has emerged as a promising bioactive compound with significant potential in therapeutic applications. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of 3'-DMN, with a primary focus on its modulation of key signaling pathways. This document summarizes the current understanding of how 3'-DMN influences cellular functions through the PI3K/Akt, MAPK/ERK, and NF-κB signaling cascades. Detailed experimental protocols for assays relevant to the study of these pathways are provided, along with a quantitative summary of the compound's activity. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction to this compound

This compound (3'-DMN) is a polymethoxyflavonoid derived from the metabolism of nobiletin, a compound abundant in the peels of citrus fruits.[1] While nobiletin itself exhibits a range of biological activities, its metabolites, including 3'-DMN, have demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The therapeutic potential of 3'-DMN is attributed to its ability to interact with and modulate critical intracellular signaling pathways that regulate fundamental cellular processes such as cell proliferation, apoptosis, inflammation, and metabolism.[2][3][4] Understanding the specific molecular targets and mechanisms of action of 3'-DMN is crucial for its development as a potential therapeutic agent.

Core Signaling Pathways Modulated by this compound

3'-DMN has been shown to exert its biological effects by modulating several key signaling pathways. The most well-documented of these are the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism.[5] Dysregulation of this pathway is frequently implicated in the development and progression of cancer and other diseases.[5] The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits Akt to the plasma membrane.[6] Once at the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2, enabling it to phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis.[7]

3'-DMN and its derivatives have been shown to modulate the PI3K/Akt pathway, contributing to their anti-cancer effects.[8] For instance, studies on the related compound 5-demethylnobiletin have demonstrated its ability to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.[9]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10] This pathway transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[10] The core of the pathway consists of a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (MEK), and a MAPK (ERK).[11] Activation of this cascade leads to the phosphorylation and activation of ERK, which can then translocate to the nucleus and phosphorylate transcription factors, thereby altering gene expression.[11]

Studies have shown that nobiletin and its metabolites can influence the MAPK/ERK pathway. For instance, 4'-demethylnobiletin, a major metabolite of nobiletin, has been found to stimulate the phosphorylation of ERK and CREB by activating a PKA/MEK/ERK pathway in hippocampal neurons, suggesting a role in neuroprotection and memory enhancement.[12][13] Conversely, in some cancer cells, nobiletin has been shown to suppress the constitutive activity of ERK, leading to growth arrest and apoptosis.[14]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

The anti-inflammatory effects of 3'-DMN and its derivatives are, in part, mediated through the inhibition of the NF-κB pathway. For example, 3',4'-didemethylnobiletin has been shown to reduce the nuclear translocation of the NF-κB p65 subunit by blocking the phosphorylation and degradation of IκBα.[4] This inhibition of NF-κB activation leads to the downregulation of inflammatory gene expression.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds. This data is essential for comparing the potency of these compounds and for designing future experiments.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Nobiletin | HT-29 (Colon Cancer) | 3H-thymidine uptake | IC50 | 4.7 µM | [2] |

| HT-29 (Colon Cancer) | 3H-thymidine uptake | IC90 | 13.9 µM | [2] | |

| 5-Demethylnobiletin | HT-29 (Colon Cancer) | 3H-thymidine uptake | IC50 | 8.5 µM | [2] |

| HT-29 (Colon Cancer) | 3H-thymidine uptake | IC90 | 171 µM | [2] | |

| Nobiletin | SW620 (Colon Cancer) | Not Specified | IC50 | 4.2 µM | [7] |

| This compound | HB2 (Brown Adipocyte) | UCP1 mRNA expression | - | Increased | [3][4] |

| HB2 (Brown Adipocyte) | Mitochondrial Membrane Potential | - | Increased | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the signaling pathways discussed above.

Western Blotting for Phosphorylated ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates by Western blotting.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of 3'-DMN for the desired time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total ERK1/2, the membrane can be stripped and re-probed with the total ERK1/2 antibody, following steps 7-11.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]

- 4. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem-agilent.com [chem-agilent.com]

- 6. cusabio.com [cusabio.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 12. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the Effects of Nobiletin on Toll-Like Receptor 3 Signaling Pathways in Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3'-Demethylnobiletin: A Technical Guide on its Anti-Inflammatory Properties

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anti-inflammatory properties of 3'-Demethylnobiletin (3'-DMN), a significant metabolite of the citrus flavonoid, Nobiletin. Emerging research has identified 3'-DMN as a potent modulator of key inflammatory signaling cascades. This document outlines its mechanisms of action, supported by quantitative data, detailed experimental protocols for in vitro and in vivo assessment, and visual representations of the molecular pathways involved. The primary focus is on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. This guide is intended to serve as a comprehensive resource for researchers in pharmacology and drug development exploring the therapeutic potential of this compound.

Introduction

Nobiletin, a polymethoxylated flavone found abundantly in citrus peels, is known for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Upon oral administration, nobiletin is metabolized into several demethylated derivatives, which may exhibit stronger biological effects than the parent compound.[1][4] One such metabolite, this compound (3'-DMN), has garnered interest for its potential biological activities. For instance, studies have shown that 3'-DMN can increase the expression of Uncoupling Protein 1 (UCP1) mRNA in brown adipocytes, suggesting a role in thermogenesis and energy metabolism.[5] This document focuses specifically on the anti-inflammatory profile of 3'-DMN, elucidating the molecular mechanisms that underpin its effects and providing the technical information required for its further investigation.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of nobiletin and its metabolites are primarily attributed to their ability to suppress key signaling pathways that regulate the expression of pro-inflammatory genes.[1][6][7] These pathways include the NF-κB and MAPK cascades, which are critical in the response to inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9][10] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[6][7][10]

Nobiletin and its metabolites have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[3][6] This suppression of NF-κB activation is a central mechanism for the anti-inflammatory effects observed.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[11][12] It consists of several key kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[3][11] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, activate downstream transcription factors like Activator Protein-1 (AP-1), which also promotes the expression of inflammatory genes.[6][13]

Studies on nobiletin and its metabolites have demonstrated the ability to suppress the phosphorylation of ERK and p38 MAPK.[3][6] By inhibiting the activation of these kinases, 3'-DMN can further reduce the production of inflammatory mediators.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of nobiletin metabolites has been quantified in various in vitro models, typically using LPS-stimulated RAW 264.7 macrophages.[13][14][15] The data demonstrates a dose-dependent inhibition of key inflammatory markers.

Table 1: Inhibition of Pro-Inflammatory Mediators by Nobiletin and its Metabolites

| Compound | Model System | Mediator | Concentration | % Inhibition / IC50 | Reference |

|---|---|---|---|---|---|

| Nobiletin | LPS-induced RAW 264.7 cells | NO Production | - | IC50: 27 µM | [1] |

| 4'-Demethylnobiletin | LPS-induced RAW 264.7 cells | NO Production | Dose-dependent | Not specified | [13] |

| 4'-Demethylnobiletin | LPS-induced RAW 264.7 cells | PGE2, IL-1β, IL-6 | Dose-dependent | Significant reduction | [13] |

| 5-Demethylnobiletin Metabolite M3 | LPS-induced RAW 264.7 cells | NO Production | 10 µM | >50% | [14][15] |

| Nobiletin | Palmitate-treated C2C12 cells | TNF-α, IL-6 mRNA | Not specified | Significant decrease |[7] |

Note: Specific quantitative data for this compound is limited in the provided search results. Data for parent compound Nobiletin and other metabolites are included for context and comparison.

Table 2: Suppression of Pro-Inflammatory Enzyme Expression by Nobiletin Metabolites

| Compound | Model System | Target Protein/Gene | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| 4'-Demethylnobiletin | LPS-induced RAW 264.7 cells | iNOS (protein & mRNA) | Dose-dependent | Potent suppression | [13] |

| 4'-Demethylnobiletin | LPS-induced RAW 246.7 cells | COX-2 (protein & mRNA) | Dose-dependent | Potent suppression | [13] |

| 5-Demethylnobiletin Metabolite M3 | LPS-induced RAW 264.7 cells | iNOS & COX-2 (protein & mRNA) | 5 and 10 µM | Significant, dose-dependent inhibition |[14][15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

General Experimental Workflow

The assessment of anti-inflammatory compounds typically follows a standardized workflow, from initial cell culture to molecular analysis.

LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in macrophage cell lines, a standard model for screening anti-inflammatory agents.[16][17]

-

Cell Seeding: Seed RAW 264.7 or bone marrow-derived macrophages (BMDMs) in 6-well or 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[16]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.[16]

-

Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 200-1000 ng/mL to induce inflammation.[16][17] A vehicle control (without LPS or 3'-DMN) and a positive control (with LPS only) must be included.

-

Incubation: Incubate the cells for the desired time period (e.g., 8-24 hours).[16][18]

-

Harvesting: After incubation, centrifuge the plates. Collect the supernatant for nitric oxide and cytokine analysis and store at -20°C or below.[18] Lyse the remaining cells with an appropriate buffer (e.g., RIPA buffer) for subsequent Western blot or qRT-PCR analysis.[19]

Measurement of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[18][20][21]

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific to the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight at 4°C.[22]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% fetal calf serum) for 1 hour at room temperature.[22]

-

Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[18][22]

-

Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1-2 hours.[18][23]

-

Enzyme Conjugate: Wash the plate and add an enzyme-labeled avidin or streptavidin (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.[23]

-

Substrate Addition: After a final wash, add a suitable substrate (e.g., TMB) to develop the color.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[23]

Western Blot Protocol for NF-κB and MAPK Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.[11][24]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, IκBα) overnight at 4°C.[25]

-

Secondary Antibody Incubation: Wash the membrane three times with wash buffer (e.g., TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) detection reagent to the blot.[24]

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band densities using software and normalize to a loading control like β-actin or GAPDH.[24]

NLRP3 Inflammasome Activation Assay

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of IL-1β and IL-18.[26][27][28] Its activity can be assessed by measuring these downstream events.

-

Priming (Signal 1): Prime macrophages (e.g., BMDMs) with LPS (0.25-1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[26][29]

-

Activation (Signal 2): After priming, treat the cells with a specific NLRP3 activator such as ATP (2-5 mM) or Nigericin (5-10 µM) for 45-60 minutes.[29] This is done in the presence or absence of pre-treated this compound.

-

Sample Collection: Collect the cell culture supernatant.

-

Analysis:

-

IL-1β Measurement: Quantify the amount of mature, secreted IL-1β in the supernatant using a specific ELISA kit.[29]

-

Caspase-1 Activation: Detect the active p20 subunit of caspase-1 in the supernatant via Western blot.[29]

-

ASC Speck Formation: For a more direct assessment, ASC oligomerization into a "pyroptosome" can be visualized using immunofluorescence microscopy or by cross-linking and Western blotting for ASC oligomers.[19]

-

Conclusion and Future Directions

This compound, a key metabolite of nobiletin, demonstrates significant anti-inflammatory potential primarily through the inhibition of the NF-κB and MAPK signaling pathways. By suppressing the activation of these cascades, 3'-DMN effectively reduces the expression and production of a wide range of pro-inflammatory mediators.

While the foundational mechanisms have been elucidated through studies on the parent compound and related metabolites, further research is required to fully characterize the specific activities of this compound. Future investigations should focus on:

-

Quantitative Efficacy: Determining the precise IC50 values of 3'-DMN for the inhibition of various inflammatory markers.

-

In Vivo Validation: Translating the current in vitro findings into animal models of inflammatory diseases to assess therapeutic efficacy, bioavailability, and safety.

-

Direct Target Identification: Investigating the direct molecular targets of 3'-DMN within the inflammatory pathways to refine its mechanism of action.

-

NLRP3 Inflammasome Interaction: Specifically clarifying the role of 3'-DMN in modulating NLRP3 inflammasome activation, an area where data on the parent compound Nobiletin is emerging but remains to be specified for this metabolite.[30]

A deeper understanding of this compound will be critical in harnessing its potential for the development of novel therapeutics for inflammation-driven diseases.

References

- 1. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antitumor promotional effects of a novel urinary metabolite, 3',4'-didemethylnobiletin, derived from nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Circadian Nobiletin-ROR Axis Suppresses Adipogenic Differentiation and IκBα/NF-κB Signaling in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]

- 12. Nobiletin, a Polymethoxylated Flavone, Inhibits Glioma Cell Growth and Migration via Arresting Cell Cycle and Suppressing MAPK and Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 20. biocompare.com [biocompare.com]

- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 23. h-h-c.com [h-h-c.com]

- 24. pubcompare.ai [pubcompare.ai]

- 25. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 26. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 28. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 29. Assay of Inflammasome Activation [bio-protocol.org]

- 30. Nobiletin alleviates palmitic acid‑induced NLRP3 inflammasome activation in a sirtuin 1‑dependent manner in AML‑12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Demethylnobiletin: A Promising Citrus-Derived Metabolite for Combating Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that significantly increases the risk of cardiovascular disease and type 2 diabetes. Key features include insulin resistance, visceral obesity, dyslipidemia, and hypertension. The burgeoning prevalence of metabolic syndrome worldwide has spurred the search for novel therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for such discoveries. Among these, polymethoxylated flavones (PMFs) from citrus fruits have garnered considerable attention. Nobiletin, a major PMF found in citrus peels, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Upon oral administration, nobiletin is metabolized into various demethylated derivatives, with 3'-Demethylnobiletin (3'-DMN) emerging as a particularly interesting and bioactive metabolite. This technical guide provides a comprehensive overview of the current understanding of 3'-DMN's role in metabolic syndrome, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for its investigation.

The Metabolic Fate of Nobiletin: A Prelude to this compound's Bioactivity

Nobiletin undergoes extensive metabolism in the body, primarily through demethylation reactions mediated by cytochrome P450 enzymes in the liver and by the gut microbiota.[1] This biotransformation gives rise to a series of hydroxylated metabolites, including this compound (3'-DMN), 4'-demethylnobiletin (4'-DMN), and 3',4'-didemethylnobiletin.[2] Notably, studies have shown that these metabolites can exhibit equal or even greater biological activity than the parent compound, nobiletin.[3] The gut microbiota, in particular, appears to play a significant role in the demethylation of nobiletin, potentially influencing its overall therapeutic efficacy.[4]

The Role of this compound in Ameliorating Key Facets of Metabolic Syndrome

Current research, while still in its early stages, points towards 3'-DMN as a key player in the beneficial metabolic effects attributed to nobiletin. The primary focus of existing studies has been on its impact on brown adipose tissue (BAT) activation and its potential anti-inflammatory properties.

Activation of Brown Adipose Tissue and Enhancement of Thermogenesis

Brown adipose tissue is a specialized fat tissue responsible for non-shivering thermogenesis, a process of heat production that contributes to energy expenditure. Activation of BAT is therefore considered a promising strategy for combating obesity and related metabolic disorders. A pivotal study demonstrated that among six nobiletin metabolites, only 3'-DMN was capable of increasing the mRNA expression of Uncoupling Protein 1 (UCP1) in β-adrenergic-stimulated HB2 brown adipocytes.[2] UCP1 is a key protein located in the inner mitochondrial membrane of brown adipocytes that uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat.

Furthermore, both nobiletin and 3'-DMN were found to significantly promote an increase in mitochondrial membrane potential in these cells, suggesting an enhancement of mitochondrial activity and, consequently, thermogenic capacity.[2]

Table 1: In Vitro Effects of this compound on Brown Adipocytes

| Cell Line | Treatment | Concentration | Outcome | Quantitative Change | Reference |

| HB2 Brown Adipocytes | This compound (3'-DMN) | Not specified | Increased UCP1 mRNA expression | Statistically significant increase | [2] |

| HB2 Brown Adipocytes | This compound (3'-DMN) | Not specified | Increased mitochondrial membrane potential | Statistically significant increase | [2] |

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome and contributes to the development of insulin resistance and other metabolic dysfunctions. While direct studies on the anti-inflammatory effects of 3'-DMN are limited, research on its parent compound, nobiletin, and other demethylated metabolites provides strong indications of its potential in this area. Nobiletin and its metabolites have been shown to suppress the expression of pro-inflammatory cytokines by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6][7]

Key Signaling Pathways Modulated by this compound and its Precursor

The metabolic benefits of 3'-DMN and nobiletin are orchestrated through the modulation of several critical signaling pathways that regulate energy metabolism and inflammation.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways. Nobiletin has been shown to activate AMPK in various cell types, including hepatocytes and adipocytes.[8][9] This activation leads to the inhibition of lipogenesis and the stimulation of fatty acid oxidation. While direct evidence for 3'-DMN's effect on AMPK is still forthcoming, its structural similarity to nobiletin and its observed metabolic effects suggest it may also act as an AMPK activator.

Figure 1: Proposed activation of the AMPK signaling pathway by nobiletin and this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Its chronic activation in metabolic tissues contributes to insulin resistance. Nobiletin has been demonstrated to inhibit the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[7][10] This leads to a reduction in the expression of pro-inflammatory genes. Given that other demethylated metabolites of nobiletin also exhibit potent anti-inflammatory effects through NF-κB inhibition, it is highly probable that 3'-DMN shares this mechanism of action.[5][6]

Figure 2: Proposed inhibition of the NF-κB signaling pathway by nobiletin and this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on metabolic syndrome.

In Vitro Studies

-

Cell Line: Immortalized human brown preadipocyte cell lines or murine HB2 brown adipocyte cell line.[11]

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

-

Differentiation Induction:

-

Grow preadipocytes to confluence in growth medium.

-

To induce differentiation, switch to a differentiation medium containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 20 nM insulin.

-

After 2 days, replace the differentiation medium with a maintenance medium containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 nM insulin.

-

Refresh the maintenance medium every 2 days. Mature adipocytes are typically observed after 7-10 days.

-

-

RNA Isolation: Isolate total RNA from cultured cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

-

Typical reaction mixture (20 µL): 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and 6 µL of nuclease-free water.

-

Cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Normalize the expression of target genes (e.g., UCP1) to a stable housekeeping gene (e.g., β-actin or GAPDH).

-

Calculate relative gene expression using the 2-ΔΔCt method.

-

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-p65, anti-p65, anti-IκBα, anti-UCP1) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Studies

-

Animals: 6-8 week old male C57BL/6J mice.

-

Diet:

-

Control group: Standard chow diet (10% kcal from fat).

-

HFD group: High-fat diet (45-60% kcal from fat).[12]

-

-

Induction of Obesity: Feed mice the respective diets for 8-12 weeks to induce obesity and metabolic syndrome-like phenotypes.[12]

-

Treatment: Administer 3'-DMN or vehicle control via oral gavage daily for a specified period (e.g., 4-8 weeks). Dosages for nobiletin in previous studies have ranged from 10 to 200 mg/kg body weight, which can serve as a reference for dosing 3'-DMN.[13]

-

Body Weight and Food Intake: Monitor body weight and food intake weekly.

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Administer a glucose solution (2 g/kg body weight) via intraperitoneal injection or oral gavage.

-

Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.[14]

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.[14]

-

-

Serum Analysis: At the end of the study, collect blood and measure serum levels of insulin, triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available ELISA kits.

Figure 3: General experimental workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound, a primary metabolite of nobiletin, is emerging as a potent bioactive compound with the potential to mitigate key aspects of metabolic syndrome. The available evidence strongly suggests that 3'-DMN contributes to the beneficial effects of its parent compound by activating brown adipose tissue thermogenesis, likely through the upregulation of UCP1 and enhancement of mitochondrial function. Furthermore, based on the well-documented anti-inflammatory properties of nobiletin and its other demethylated metabolites, it is highly probable that 3'-DMN also exerts anti-inflammatory effects by modulating key signaling pathways such as NF-κB.

While these initial findings are promising, further in-depth research is crucial to fully elucidate the therapeutic potential of 3'-DMN. Future studies should focus on:

-

Dose-response studies: Establishing the optimal effective concentrations and dosages of 3'-DMN in both in vitro and in vivo models.

-

Comprehensive in vivo studies: Evaluating the long-term effects of 3'-DMN administration on all components of metabolic syndrome in relevant animal models, including detailed analysis of body composition, insulin sensitivity, lipid profiles, and inflammatory markers.

-

Mechanism of action: Elucidating the direct molecular targets of 3'-DMN and further dissecting its impact on signaling pathways such as AMPK and NF-κB.

-

Pharmacokinetics and bioavailability: Conducting detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of 3'-DMN to optimize its delivery and efficacy.

-

Safety and toxicology: Thoroughly evaluating the safety profile of 3'-DMN to ensure its suitability for potential therapeutic use.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]

- 3. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Analyses of Bioavailability, Biotransformation, and Excretion of Nobiletin in Lean and Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nobiletin Inhibits Hepatic Lipogenesis via Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nobiletin suppresses adipogenesis by regulating the expression of adipogenic transcription factors and the activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Review of Nobiletin, a Citrus Flavonoid: Metabolism and Anti-tumor Properties | Semantic Scholar [semanticscholar.org]

- 12. Organotin mixtures reveal interactions that modulate adipogenic differentiation in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nobiletin improves obesity and insulin resistance in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

3'-Demethylnobiletin and Adipocyte Differentiation: An In-Depth Technical Guide

Abstract

3'-Demethylnobiletin (3'-DMN), a primary metabolite of the citrus flavonoid nobiletin, has emerged as a molecule of interest in the study of adipocyte biology. While research on its direct effects on white adipocyte differentiation is limited, current evidence primarily points towards its role in the activation of brown adipocytes and the induction of browning in white adipose tissue. This technical guide synthesizes the available scientific literature on the effects of 3'-DMN on adipocytes, details the experimental protocols utilized in these studies, and outlines the implicated signaling pathways.

Introduction to Adipocyte Differentiation

Adipogenesis is the intricate process by which undifferentiated preadipocytes differentiate into mature, lipid-laden adipocytes. This process is governed by a complex transcriptional cascade, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as the master regulators[1][2][3]. The differentiation of white adipocytes is crucial for energy storage, while the function of brown and beige/brite adipocytes is primarily associated with energy expenditure through thermogenesis.

Effects of this compound on Adipocytes

Current research has primarily focused on the impact of 3'-DMN on brown adipocytes. Studies on its direct influence on the differentiation of white adipocytes, such as the commonly used 3T3-L1 cell line, are not yet extensively available in the scientific literature.

Brown Adipocyte Activation

The most direct evidence for the activity of 3'-DMN on adipocytes comes from studies on brown adipose tissue (BAT). Research has demonstrated that 3'-DMN, a metabolite of nobiletin formed by CYP-enzymes, plays a significant role in enhancing the thermogenic functions of brown adipocytes, particularly under β-adrenergic stimulation[4][5][6].

Key findings include:

-

Increased UCP1 Expression: 3'-DMN has been shown to increase the mRNA expression of Uncoupling Protein 1 (UCP1), a key protein in mitochondrial uncoupling that leads to heat production[4][5][6].

-

Enhanced Mitochondrial Activity: In conjunction with nobiletin, 3'-DMN significantly promotes the mitochondrial membrane potential in brown adipocytes following β-adrenergic stimulation, indicating an enhancement of mitochondrial activity and thermogenesis[5].

Quantitative Data on this compound's Effects

As of the latest literature review, specific quantitative data on the dose-dependent effects of 3'-DMN on white adipocyte differentiation markers such as PPARγ and C/EBPα, or on lipid accumulation in cell lines like 3T3-L1, is not available. The existing quantitative data focuses on its impact on brown adipocytes.

Table 1: Effects of this compound on Brown Adipocyte Markers

| Cell Line | Treatment | Concentration | Target Gene/Protein | Observed Effect | Reference |

| HB2 Brown Adipocytes | 3'-DMN with β-adrenergic stimulation | Not Specified | UCP1 mRNA | Increased expression | [4][5][6] |

| HB2 Brown Adipocytes | 3'-DMN with β-adrenergic stimulation | Not Specified | Mitochondrial Membrane Potential | Significantly increased | [5] |

Experimental Protocols

Detailed experimental protocols for the assessment of 3'-DMN's effects on white adipocyte differentiation are not yet established. However, a standard protocol for inducing differentiation in 3T3-L1 preadipocytes, which could be adapted for studying 3'-DMN, is provided below.

General 3T3-L1 Adipocyte Differentiation Protocol

This protocol is a widely used method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes[7][8][9].

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics